molecular formula C16H10Cl2S B14522215 Thiophene, 3,4-bis(3-chlorophenyl)- CAS No. 62497-33-0

Thiophene, 3,4-bis(3-chlorophenyl)-

Cat. No.: B14522215
CAS No.: 62497-33-0
M. Wt: 305.2 g/mol
InChI Key: KFKLEMDDHAYLKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

General Significance of Thiophene (B33073) Derivatives in Organic and Materials Chemistry

Thiophene and its derivatives are aromatic compounds that exhibit high reactivity in various chemical reactions, making them versatile building blocks for the synthesis of complex molecules. longdom.orgwikipedia.org The sulfur atom in the thiophene ring imparts specific electronic characteristics, including enhanced electron-donating ability and the capacity to coordinate with metal ions. longdom.org This has led to their widespread use in the development of pharmaceuticals, agrochemicals, dyes, and polymers. longdom.org

In materials science, thiophene-based compounds are particularly valued for their semiconducting and fluorescent properties. researchgate.net These characteristics are harnessed in a variety of applications, including:

Organic Electronics: Thiophene polymers, such as polythiophene, are excellent electrical conductors and are used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. longdom.orgresearchgate.netnih.gov

Bioimaging: The inherent fluorescence of some thiophene derivatives allows them to be used as probes to monitor biological processes involving macromolecules like proteins and DNA. researchgate.net

Sensors: The sensitivity of thiophene-based materials to their chemical environment makes them suitable for use in chemical and biological sensors. researchgate.net

The chemical stability and ease of processing of thiophenes further enhance their appeal for these applications. researchgate.net

Importance of Aryl-Substituted Thiophenes in Functional Materials

The introduction of aryl (aromatic ring) substituents onto the thiophene core significantly influences the material's properties. Aryl groups can extend the π-conjugated system, which is crucial for charge transport in organic semiconductors. nih.gov This extended conjugation often leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in materials that can absorb and emit light at longer wavelengths.

Aryl-substituted thiophenes are key components in:

Organic Semiconductors: Aryl thioethers, a class of compounds that can be derived from aryl-substituted thiophenes, are vital in the creation of sulfur-containing polymers with enhanced properties compared to their polyether counterparts. nih.gov

Functional Polymers: The ability to precisely control the electronic properties by varying the aryl substituent makes these compounds highly desirable for creating polymers with tailored functionalities.

Molecular Electronics: The defined structures and tunable properties of aryl-substituted thiophenes make them promising candidates for use as molecular wires and switches in nanoscale electronic devices.

The synthesis of these materials often involves cross-coupling reactions, such as Suzuki and Stille couplings, which allow for the precise placement of aryl groups on the thiophene ring. researchgate.net

Positioning of 3,4-Disubstituted Thiophenes in Contemporary Research

Within the broader class of thiophene derivatives, 3,4-disubstituted thiophenes have emerged as a particularly interesting area of research. researchgate.netresearchgate.net The substitution pattern at the 3 and 4 positions of the thiophene ring can significantly impact the planarity and electronic structure of the resulting molecules and polymers.

Key research interests in 3,4-disubstituted thiophenes include:

Tuning Electronic Properties: The nature of the substituents at the 3 and 4 positions can be varied to fine-tune the electronic properties of the material. For instance, the introduction of alkoxy groups has been shown to influence the electrical transport properties of polythiophenes. researchgate.net

Synthesis of Novel Architectures: Researchers are actively developing new synthetic methods to create complex and unsymmetrically 3,4-disubstituted thiophenes. nih.govrsc.org These novel structures can serve as building blocks for advanced materials with unique properties. For example, 3,4-disubstituted thiophenes have been used to create self-assembled monolayers on gold nanoparticles. tandfonline.com

The ongoing exploration of 3,4-disubstituted thiophenes continues to yield new materials with exciting potential for a wide range of applications, from efficient solar cells to sophisticated biomedical devices.

Chemical Compound: Thiophene, 3,4-bis(3-chlorophenyl)-

This section focuses on the specific chemical compound Thiophene, 3,4-bis(3-chlorophenyl)- .

Chemical Structure and Properties

Thiophene, 3,4-bis(3-chlorophenyl)- is an aryl-substituted thiophene derivative. Its chemical structure consists of a central thiophene ring with a 3-chlorophenyl group attached to both the 3 and 4 positions.

Key Structural Features:

Thiophene Core: A five-membered aromatic ring containing one sulfur atom.

Aryl Substituents: Two phenyl rings, each substituted with a chlorine atom at the meta-position (position 3).

Table 1: General Properties of Thiophene, 3,4-bis(3-chlorophenyl)-

PropertyValue
CAS Number 62497-32-9 chemsrc.com
Molecular Formula C₁₆H₁₀Cl₂S
Molecular Weight 313.23 g/mol

This data is based on the general properties of the compound.

Synthesis and Characterization

The synthesis of 3,4-diarylthiophenes, including 3,4-bis(3-chlorophenyl)thiophene, can be achieved through various organic synthesis methodologies. A common approach involves the cyclization of a 1,4-dicarbonyl compound with a sulfurizing agent, such as Lawesson's reagent. Another prominent method is the Suzuki cross-coupling reaction, where a 3,4-dihalothiophene is reacted with an appropriate arylboronic acid in the presence of a palladium catalyst.

Characterization of the synthesized compound would typically involve a combination of spectroscopic and analytical techniques to confirm its structure and purity.

Table 2: Potential Characterization Techniques

TechniquePurposeExpected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy To determine the chemical structure by analyzing the magnetic properties of atomic nuclei.Signals corresponding to the protons and carbons of the thiophene and chlorophenyl rings.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the mass of C₁₆H₁₀Cl₂S.
Infrared (IR) Spectroscopy To identify the functional groups present in the molecule.Characteristic absorption bands for C-H, C=C (aromatic), and C-Cl bonds.
X-ray Crystallography To determine the precise three-dimensional arrangement of atoms in a crystal. biointerfaceresearch.comWould provide detailed information on bond lengths, bond angles, and intermolecular interactions.

Research Findings and Applications

While specific research exclusively focused on "Thiophene, 3,4-bis(3-chlorophenyl)-" is limited in the provided search results, the broader class of 3,4-diarylthiophenes is of significant interest in materials science. The introduction of phenyl groups at the 3 and 4 positions of the thiophene ring is a known strategy to create materials with potential applications in organic electronics.

The properties of 3,4-diarylthiophenes make them suitable candidates for:

Organic Light-Emitting Diodes (OLEDs): The extended π-conjugation can lead to efficient electroluminescence. researchgate.net

Organic Field-Effect Transistors (OFETs): The aryl substituents can influence the molecular packing and charge transport properties.

Organic Photovoltaics (OPVs): These compounds can act as electron-donating materials in the active layer of solar cells.

The presence of the chlorine atoms in "Thiophene, 3,4-bis(3-chlorophenyl)-" would further modify the electronic properties, potentially leading to higher electron affinity and improved stability in electronic devices. Further research would be needed to fully elucidate the specific properties and potential applications of this particular compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62497-33-0

Molecular Formula

C16H10Cl2S

Molecular Weight

305.2 g/mol

IUPAC Name

3,4-bis(3-chlorophenyl)thiophene

InChI

InChI=1S/C16H10Cl2S/c17-13-5-1-3-11(7-13)15-9-19-10-16(15)12-4-2-6-14(18)8-12/h1-10H

InChI Key

KFKLEMDDHAYLKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CSC=C2C3=CC(=CC=C3)Cl

Origin of Product

United States

Synthetic Methodologies for Thiophene, 3,4 Bis 3 Chlorophenyl and Analogous Architectures

Strategies for Carbon-Carbon Bond Formation at the 3,4-Positions

The introduction of aryl substituents at the 3- and 4-positions of the thiophene (B33073) ring is a key step in the synthesis of "Thiophene, 3,4-bis(3-chlorophenyl)-". Cross-coupling reactions are the most powerful and widely used methods for this purpose.

Cross-Coupling Reactions for Aryl Substituents (e.g., Suzuki Coupling)

The Suzuki-Miyaura coupling is a versatile and widely employed method for forming carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. libretexts.org In the context of synthesizing 3,4-diarylthiophenes, this reaction typically involves the coupling of a 3,4-dihalothiophene with an arylboronic acid, such as (3-chlorophenyl)boronic acid, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov

The general scheme for a Suzuki coupling to form a 3,4-diarylthiophene is as follows:

Scheme 1: General Suzuki Coupling for 3,4-Diarylthiophene Synthesis

Generated code

Where X and X' are halogens (e.g., Br, I), and Ar represents the aryl group to be introduced.

The efficiency of the Suzuki coupling is influenced by several factors, including the choice of catalyst, ligands, base, and solvent. libretexts.orgmdpi.com For instance, the use of electron-rich and bulky phosphine (B1218219) ligands can enhance the catalytic activity. libretexts.org The reaction conditions are generally mild, making it compatible with a wide range of functional groups. libretexts.org A variety of diarylethenes have been synthesized using the Suzuki-Miyaura coupling reaction of 1,2-dichlorohexafluorocyclopentene (B1213219) with arylboronic acids and esters, demonstrating the incorporation of thiophenes with various substituents. nih.gov

Catalyst SystemReactantsProductYieldReference
Pd(PPh₃)₄, K₃PO₄3,4-Dibromothiophene (B32776), (3-chlorophenyl)boronic acidThiophene, 3,4-bis(3-chlorophenyl)-High commonorganicchemistry.com
Pd₂(dba)₃, XPhos, K₃PO₄Iodo compound, Boronic esterBiaryl compound53% commonorganicchemistry.com

Metal-Catalyzed Cyclization Approaches to Thiophene Rings

Metal-catalyzed cyclization reactions provide an alternative and often more direct route to constructing the thiophene ring with the desired substitution pattern. mdpi.comthieme.com These methods typically involve the cyclization of functionalized acyclic precursors, such as alkynes, in the presence of a metal catalyst. mdpi.comnih.gov Palladium, copper, and rhodium are common catalysts for these transformations. mdpi.comorganic-chemistry.org

For example, a palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols can yield substituted thiophenes. mdpi.com The reaction proceeds via an intramolecular nucleophilic attack of the sulfur atom onto the alkyne, which is activated by the palladium catalyst. mdpi.com Similarly, copper-catalyzed tandem S-alkenylation of potassium sulfide (B99878) with 1,4-diiodo-1,3-dienes provides an efficient route to variously substituted thiophenes. organic-chemistry.org

CatalystPrecursorProductKey FeatureReference
PdI₂/KI1-Mercapto-3-yn-2-olsSubstituted ThiophenesHeterocyclodehydration mdpi.com
CuI1-Bromoalkynes and Na₂SSubstituted Thiophenes5-endo-dig S-cyclization mdpi.com
Rhodium catalyst1,2,3-Thiadiazoles and alkynesHighly substituted thiophenesTransannulation reaction organic-chemistry.org

Metal-Free and Base-Promoted Heterocyclization Routes

In recent years, there has been a growing interest in developing metal-free synthetic methods to avoid the cost and potential toxicity of transition metals. mdpi.comorganic-chemistry.org Base-promoted heterocyclization reactions offer an attractive alternative for the synthesis of thiophenes. mdpi.comderpharmachemica.com

One such approach involves the reaction of 1,3-diynes with a sulfur source like sodium sulfide (Na₂S) or sodium hydrosulfide (B80085) (NaSH) in a polar aprotic solvent like DMF. mdpi.com This method allows for the direct, metal-free conversion of 1,3-diynes to thiophenes. mdpi.com Another strategy is the base-promoted tandem allylic substitution/deacetylative 5-exo-dig-thiocycloisomerization of Morita-Baylis-Hillman acetates of acetylenic aldehydes with potassium thioacetate. organic-chemistry.org

The Fiesselmann Thiophene Synthesis is a classic example of a base-catalyzed reaction that involves the condensation of thioglycolic acid with α,β-unsaturated esters to produce 3-hydroxythiophene dicarboxylates. derpharmachemica.com

Reaction Name/TypeReactantsProductKey FeatureReference
Metal-free conversion1,3-Diynes, NaSH or Na₂SThiophenesDirect conversion mdpi.com
Base-promoted thioannulationMorita-Baylis-Hillman acetates, Potassium thioacetateSubstituted ThiophenesTandem reaction organic-chemistry.org
Fiesselmann SynthesisThioglycolic acid, α,β-Unsaturated ester3-Hydroxythiophene dicarboxylateBase-catalyzed condensation derpharmachemica.com

Functionalization of the Thiophene Core

Once the thiophene ring is formed, further functionalization can be carried out to introduce or modify substituents. This is a common strategy to access a wider variety of thiophene derivatives.

Introduction of Halogen Substituents onto the Thiophene Nucleus

Halogenation of the thiophene ring is a crucial step for subsequent cross-coupling reactions. 3-Bromothiophene and 3,4-dibromothiophene can be synthesized in high yields from thiophene using reagents like aqueous hydrobromic acid and hydrogen peroxide. researchgate.net A direct iodocyclization of 1-mercapto-3-yn-2-ols using molecular iodine in the presence of a base like sodium bicarbonate provides a route to 3-iodothiophenes. organic-chemistry.org These halogenated thiophenes serve as key intermediates for introducing aryl groups via Suzuki or other cross-coupling reactions. researchgate.net

Multi-Step Synthesis of Complex Thiophene-Based Systems

The synthesis of complex molecules containing the "Thiophene, 3,4-bis(3-chlorophenyl)-" core or analogous structures often requires a multi-step approach. youtube.comyoutube.comrsc.orgyoutube.com These synthetic sequences are designed to build the molecule in a stepwise manner, often employing a combination of the methodologies described above.

A retrosynthetic analysis is often employed to devise a synthetic route, breaking down the complex target molecule into simpler, commercially available starting materials. youtube.comyoutube.com For instance, the synthesis of a complex thieno-pyridine could involve the initial construction of a substituted thiophene ring, followed by the annulation of the pyridine (B92270) ring. mdpi.com

The synthesis of dithieno[3,2-b:2′,3′-d]thiophene (DTT) and its derivatives for cross-coupling reactions exemplifies a multi-step synthesis. rsc.org Similarly, the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and thiones often involves a multi-component reaction, which can be considered a highly efficient form of multi-step synthesis. nih.govnih.gov

The development of continuous flow multi-step organic synthesis offers a modern approach to combining multiple reaction steps into a single, continuous operation, which can improve efficiency and scalability. rsc.org

Synthetic Approaches for Oligomeric and Polymeric Derivatives of 3,4-Disubstituted Thiophenes

The synthesis of oligomeric and polymeric materials derived from 3,4-disubstituted thiophenes is a significant area of research, driven by the unique electronic and optical properties these materials possess. Unlike their 3-substituted counterparts, the substitution at both the 3- and 4-positions prevents head-to-head and tail-to-tail coupling defects, leading to highly regular and well-defined polymer backbones. This regioregularity is crucial for achieving enhanced conjugation and predictable material properties. The polymerization of monomers like Thiophene, 3,4-bis(3-chlorophenyl)- and its analogs can be achieved through several synthetic strategies, primarily including electrochemical polymerization, chemical oxidative polymerization, and transition-metal-catalyzed cross-coupling reactions.

Electrochemical Polymerization

Electrochemical polymerization is a powerful technique for synthesizing conductive polymer films directly onto an electrode surface. The process involves the anodic oxidation of the monomer in a suitable electrolyte solution. For 3,4-disubstituted thiophenes, this method offers a convenient way to produce regular, highly conjugated polymers. researchgate.net

The mechanism proceeds via the oxidation of the thiophene monomer to a radical cation. These radical cations then couple, and subsequent deprotonation and re-aromatization lead to the formation of dimer, oligomer, and eventually, polymer chains. The resulting polymer film is deposited onto the electrode in its oxidized, conductive (p-doped) state.

Key parameters influencing the electropolymerization process and the properties of the resulting polymer include the solvent, the supporting electrolyte, the monomer concentration, and the electrochemical conditions (e.g., applied potential or current density). nih.govresearchgate.net For instance, the polymerization of 3',4'-dibromo-2,2':5',2''-terthiophene was shown to produce uniform and homogeneous layers. researchgate.net Similarly, copolymers have been synthesized by electropolymerizing mixtures of different monomers, such as 3,4-ethylenedioxythiophene (B145204) (EDOT) and dithieno[3,2-b:2′,3′-d]thiophene (DTT) , where the properties of the resulting copolymer could be tuned by adjusting the monomer feed ratio. nih.gov

The oxidation potential of the monomer is a critical factor. Electron-donating substituents on the thiophene ring generally lower the oxidation potential, facilitating polymerization. rsc.org While specific data for Thiophene, 3,4-bis(3-chlorophenyl)- is not extensively documented, studies on analogous 3,4-diarylthiophenes and other disubstituted thiophenes provide insight into the expected electrochemical behavior.

Table 1: Electrochemical Polymerization of 3,4-Disubstituted Thiophene Analogs

Monomer Onset Oxidation Potential (E_onset) vs. Ref. Resulting Polymer Properties Reference
3',4'-dibromo-2,2':5',2''-terthiophene Not specified Uniform, homogeneous polymer layers researchgate.net
3,4-ethylenedioxythiophene (EDOT) ~1.27 V (in MeCN) Highly stable, conductive polymer (PEDOT) nih.govresearchgate.net
dithieno[3,2-b:2′,3′-d]thiophene (DTT) ~1.20 V (in MeCN) Low bandgap polymer (PDTT) nih.gov

| EDOT/DTT Mixture (1:1) | 1.22 V (in MeCN) | Copolymer with tunable optoelectronic properties | nih.gov |

Chemical Oxidative Polymerization

Chemical oxidative polymerization is a widely used method for the large-scale synthesis of polythiophenes. magtech.com.cn This approach employs chemical oxidants, such as iron(III) chloride (FeCl₃) or ammonium (B1175870) persulfate, to initiate the polymerization of thiophene monomers in a suitable solvent. The oxidant abstracts an electron from the thiophene ring, generating a radical cation, which then propagates in a manner similar to electropolymerization.

The choice of oxidant and reaction conditions (temperature, solvent, reaction time) significantly affects the polymer's molecular weight, regioregularity, and conductivity. For example, the polymerization of 3-methylthiophene using FeCl₃ yielded a brownish-black polymer product. google.com While this method is cost-effective, controlling the polymer structure can be more challenging compared to other techniques, although the inherent symmetry of 3,4-disubstituted monomers mitigates issues of regiorandom coupling.

Vapor phase polymerization (VPP) is a variation of chemical oxidative polymerization where the monomer is introduced in the vapor phase to a substrate coated with an oxidant film. This technique can produce highly conductive and homogeneous thin films, as demonstrated with thieno[3,4-b]thiophene , yielding poly(thieno[3,4-b]thiophene):tosylate (pT34bT:Tos) with conductivities typically below 5 S/cm⁻¹. nih.gov

Table 2: Conditions for Chemical Oxidative Polymerization of Thiophene Derivatives

Monomer Oxidant Solvent Polymer Yield/Properties Reference
3-methylthiophene FeCl₃ Acetonitrile (CH₃CN) Brownish-black solid google.com

| thieno[3,4-b]thiophene | Tosylate oxidant | (Vapor Phase) | Homogeneous film, conductivity < 5 S/cm⁻¹ | nih.gov |

Transition-Metal-Catalyzed Cross-Coupling Polymerization

Transition-metal-catalyzed cross-coupling reactions provide a powerful and precise route for synthesizing regioregular polythiophenes. nih.gov These methods involve the step-growth polymerization of di-functionalized monomers. Common cross-coupling reactions used for synthesizing polythiophenes include Kumada, Stille, and Suzuki polycondensations.

Kumada Catalyst-Transfer Polycondensation: This method often uses a Grignard reagent derived from a dihalothiophene monomer and a nickel catalyst. It is particularly effective for synthesizing regioregular poly(3-alkylthiophene)s.

Stille Polycondensation: This reaction involves the coupling of a di-stannylated thiophene monomer with a dihaloaromatic comonomer, catalyzed by a palladium complex. This method is versatile and tolerant of many functional groups. For instance, soluble polythiophene derivatives with phenylene-vinylene conjugated side chains have been synthesized via Stille coupling. acs.org

Suzuki Polycondensation: This involves the palladium-catalyzed coupling of a thiophene diboronic acid or ester with a dihaloaromatic comonomer. It is favored for its use of relatively non-toxic and stable boronic acid reagents. researchgate.net

Direct (Hetero)Arylation Polymerization (DHAP): A more recent and atom-economical approach is the direct C-H arylation polymerization, which avoids the pre-functionalization (e.g., stannylation or borylation) of one of the monomers. This reaction directly couples a C-H bond with a C-Halogen bond. frontiersin.orgrsc.org This method has been successfully used to synthesize a variety of EDOT-based copolymers with electron-rich or electron-deficient units, yielding polymers with molecular weights ranging from 3,100 to 94,000 Da. frontiersin.org

For monomers like Thiophene, 3,4-bis(3-chlorophenyl)- , a precursor such as 2,5-dibromo-3,4-bis(3-chlorophenyl)thiophene could be polymerized via various cross-coupling strategies to yield the corresponding polymer.

Table 3: Examples of Cross-Coupling Polymerization for Thiophene-Based Polymers

Polymerization Method Monomers Catalyst System Polymer Properties Reference
Stille Coupling 2,5-Bis(trimethylstannyl)thiophene + R/S-2,5-dibromo-3-thiophenecarboxylate Pd₂(dba)₃ Chiral thiophene-based polymers nih.gov
Suzuki Coupling R/S-2,5-dibromo-3-thiophenecarboxylate + 4,4'-biphenyldiboronic acid ester Pd(PPh₃)₄ Copolymers with biphenyl (B1667301) units nih.gov
Direct Arylation (DHAP) 3,4-Ethylenedioxythiophene (EDOT) + 3,6-dibromocarbazole Pd₂(dba)₃ / P(o-tol)₃ Soluble copolymer (P2), Mₙ up to 7,900 Da frontiersin.org

Advanced Computational and Theoretical Investigations of Thiophene, 3,4 Bis 3 Chlorophenyl

Density Functional Theory (DFT) for Electronic Structure and Geometry

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecules. nih.govmdpi.comresearchgate.net This method is favored for its balance of accuracy and computational efficiency, making it well-suited for studying medium to large organic systems. DFT calculations are used to determine the ground-state electronic structure, which in turn allows for the prediction of a wide array of molecular properties. For Thiophene (B33073), 3,4-bis(3-chlorophenyl)-, DFT would be employed to model its geometry, vibrational modes, and spectroscopic parameters. A common approach involves using a functional, such as B3LYP, combined with a suitable basis set like 6-311G(d,p) or 6-31+G(d,p), to solve the Kohn-Sham equations for the system. researchgate.netnih.govnih.gov

A fundamental step in any computational study is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For Thiophene, 3,4-bis(3-chlorophenyl)-, this involves determining the precise bond lengths, bond angles, and, crucially, the dihedral angles between the central thiophene ring and the two 3-chlorophenyl substituents. The rotational freedom around the C-C single bonds connecting the rings gives rise to different possible conformers. DFT calculations can map the potential energy surface as a function of these dihedral angles to identify the global minimum energy structure.

In related 3,4-diarylthiophenes, theoretical studies have shown that the orientation of the aryl groups relative to the thiophene core is a key determinant of the molecule's electronic and photophysical properties. nih.gov The steric hindrance between the phenyl rings and potential intramolecular interactions (like hydrogen bonding) would significantly influence the final geometry. The expected outcome for Thiophene, 3,4-bis(3-chlorophenyl)- would be a non-planar structure, with the chlorophenyl rings twisted out of the plane of the thiophene ring to minimize steric repulsion.

Table 1: Illustrative Optimized Geometrical Parameters for a Diarylthiophene Moiety (Calculated via DFT) Note: This table presents typical bond lengths and angles for a 3,4-diphenylthiophene core, which would be expected to be similar in Thiophene, 3,4-bis(3-chlorophenyl)-. The data is representative and not specific to the title compound.

ParameterBond/AngleTypical Value (Å or °)
Bond LengthC(thiophene)-C(thiophene)1.38 Å
Bond LengthC(thiophene)=C(thiophene)1.45 Å
Bond LengthC(thiophene)-S1.74 Å
Bond LengthC(thiophene)-C(phenyl)1.48 Å
Bond AngleC-S-C (in thiophene)92.5 °
Bond AngleC-C-C (in thiophene)112.0 °
Dihedral AngleC-C-C-C (Thiophene-Phenyl)35 - 50 °

Once the molecular geometry is optimized, DFT calculations can be used to compute the harmonic vibrational frequencies. These theoretical frequencies correspond to the fundamental modes of vibration, such as stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum is invaluable for interpreting experimental infrared (IR) and Raman spectra. researchgate.netmdpi.com By comparing the theoretical and experimental spectra, one can confirm the molecular structure and assign specific spectral bands to particular vibrational modes.

For Thiophene, 3,4-bis(3-chlorophenyl)-, characteristic vibrational modes would include C-H stretching of the aromatic rings, C=C and C-C stretching within the thiophene and phenyl rings, C-S stretching of the thiophene core, and C-Cl stretching and bending modes. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, improving the agreement with experimental data. The potential energy distribution (PED) analysis can also be performed to quantify the contribution of individual bond stretches and angle bends to each normal mode of vibration. researchgate.net

DFT is also a powerful tool for predicting spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra. The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental data, can aid in the structural elucidation of the compound by assigning signals to specific nuclei in the molecule.

Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra. nih.gov This approach calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelength (λ_max) and the corresponding oscillator strength, which relates to the intensity of the absorption band. nih.gov For Thiophene, 3,4-bis(3-chlorophenyl)-, TD-DFT calculations would likely predict strong absorptions in the UV region, corresponding to π-π* transitions within the conjugated system. The specific position of λ_max would be sensitive to the dihedral angle between the thiophene and chlorophenyl rings, as this affects the extent of π-conjugation.

Frontier Molecular Orbital (FMO) Theory and Energy Gap Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. mdpi.commalayajournal.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this theory. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transport properties. malayajournal.orgacadpubl.eu

Table 2: Illustrative FMO Properties for Substituted Thiophene Derivatives Note: This table provides a range of typical values for related thiophene derivatives to illustrate the expected scale of the parameters for Thiophene, 3,4-bis(3-chlorophenyl)-.

ParameterDescriptionTypical Value Range
E_HOMOEnergy of the Highest Occupied Molecular Orbital-5.0 to -6.5 eV
E_LUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.0 to -2.5 eV
ΔE (Energy Gap)E_LUMO - E_HOMO3.5 to 4.5 eV

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. malayajournal.orgacadpubl.eu The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. malayajournal.org

For Thiophene, 3,4-bis(3-chlorophenyl)-, the MEP map would likely show the most negative potential localized around the sulfur atom of the thiophene ring due to its lone pairs of electrons, and also on the electronegative chlorine atoms. The hydrogen atoms of the aromatic rings would exhibit positive potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and stacking interactions, which govern how the molecule behaves in a condensed phase or interacts with a biological receptor. malayajournal.orgacadpubl.eu

Nonlinear Optical (NLO) Properties Theoretical Evaluation

Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit Nonlinear Optical (NLO) properties, which are of great interest for applications in optoelectronics and photonics. The NLO response of a molecule is primarily determined by its hyperpolarizability (β). DFT calculations provide a reliable method for computing the components of the hyperpolarizability tensor. researchgate.net

The magnitude of the first hyperpolarizability (β_tot) is a key indicator of a molecule's potential as an NLO material. researchgate.net Molecules with a small HOMO-LUMO gap often exhibit large hyperpolarizability values, as the electrons are more easily polarized by an external electric field. semanticscholar.orgresearchgate.net For Thiophene, 3,4-bis(3-chlorophenyl)-, while it possesses a centrosymmetric-like core (3,4-disubstitution), the specific conformations and the influence of the polar C-Cl bonds could lead to a non-zero dipole moment and hyperpolarizability. Computational analysis would involve calculating the dipole moment (μ) and the static first hyperpolarizability (β) to assess its NLO potential. A high calculated β value would suggest that the material could be a candidate for second-harmonic generation or other NLO applications. researchgate.net

Investigation of Thermochemical Properties and Energetic Behaviors

Thermochemical data is crucial for understanding the stability and reactivity of a compound. While specific experimental values for 3,4-bis(3-chlorophenyl)thiophene are not documented, theoretical studies on various thiophene derivatives provide a framework for estimating its energetic properties.

Theoretical calculations, such as the G3(MP2)//B3LYP and G3 methods, have been successfully employed to determine the gas-phase enthalpies of formation for a wide range of thiophene derivatives. These studies have demonstrated excellent linear correlations between experimental and calculated enthalpies of formation csic.es. Such correlations allow for the reliable estimation of thermochemical data for thiophenes that have not been experimentally studied csic.es. For substituted thiophenes, the position of the substituent on the thiophene ring significantly influences the compound's stability csic.es.

In a study of alkyl-substituted thiophenes, standard molar enthalpies of formation in the condensed phase were determined using rotating-bomb combustion calorimetry. akjournals.com. Furthermore, their standard molar enthalpies of vaporization were measured by Calvet Microcalorimetry, allowing for the derivation of gaseous-phase enthalpies of formation akjournals.com. These experimental values, in conjunction with computational models, help in establishing empirical correlations to predict the thermochemical properties of other substituted thiophenes akjournals.com. Based on these methodologies, the thermochemical properties of Thiophene, 3,4-bis(3-chlorophenyl)- are expected to be influenced by the electronic effects of the two 3-chlorophenyl substituents on the thiophene ring.

A review of the thermochemistry of thiophene calculated a resonance energy of 20 Kcal/mol from the heat of combustion and thermochemical bond energies, indicating its aromatic stability derpharmachemica.com. The introduction of substituents, such as the 3-chlorophenyl groups, would modulate this stability.

Table 1: Representative Thermochemical Data for Substituted Thiophenes (Analogous Compounds)

Compound NameMethodEnthalpy of Formation (kJ/mol)Phase
2-MethylthiopheneExperimental80.5 ± 1.0Gas
3-MethylthiopheneExperimental90.1 ± 1.1Gas
2-EthylthiopheneExperimental59.9 ± 1.2Gas
3-EthylthiopheneExperimental70.3 ± 1.3Gas

Note: This table presents data for simple alkyl-substituted thiophenes to illustrate the impact of substituent position on thermochemical properties. Data for Thiophene, 3,4-bis(3-chlorophenyl)- is not available.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. While a crystal structure for Thiophene, 3,4-bis(3-chlorophenyl)- has not been reported, analysis of other heterocyclic compounds bearing chlorophenyl substituents provides valuable insights into the types of interactions that are likely to govern its crystal packing.

For instance, in the crystal structure of 1-(4-chlorophenyl)-N-[(E)-(4-chlorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide, the key intermolecular contacts were identified as H···C (18%), H···H (17%), and H···Cl (16.6%) nih.gov. Similarly, for 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole, the most prominent interactions were H···H (48.7%), H···C/C···H (22.2%), and Cl···H/H···Cl (8.8%) gazi.edu.triucr.org. In another related molecule, 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, the major contributions to the Hirshfeld surface were from H···H (39.2%), H···C/C···H (25.2%), and Cl···H/H···Cl (11.4%) contacts kayseri.edu.tr.

These examples consistently highlight the importance of hydrogen-hydrogen, hydrogen-carbon, and chlorine-hydrogen interactions in the crystal packing of molecules containing chlorophenyl groups. Therefore, it is highly probable that the crystal structure of Thiophene, 3,4-bis(3-chlorophenyl)- would be stabilized by a combination of these interactions, along with potential π–π stacking between the phenyl and thiophene rings.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Analogous Chlorophenyl-Containing Heterocycles

Compound NameH···H (%)H···C/C···H (%)Cl···H/H···Cl (%)Other Significant Contacts (%)
1-(4-chlorophenyl)-...-carbohydrazide17.018.016.6H···O (10.4), H···N (8.9)
4-(4-chlorophenyl)-...-1,2-oxazole48.722.28.8H···O/O···H (8.2), H···N/N···H (5.1)
2-(4-chlorophenyl)-...-1,3-thiazole39.225.211.4O···H/H···O (8.0)

Note: This table showcases data from related compounds to illustrate the likely intermolecular interactions for Thiophene, 3,4-bis(3-chlorophenyl)-.

Mechanistic Insights from Computational Reaction Pathways

The synthesis of 3,4-diarylthiophenes can be achieved through various synthetic routes, and computational studies can provide valuable mechanistic insights into these reaction pathways. While a specific computational study on the synthesis of 3,4-bis(3-chlorophenyl)thiophene is not available, general mechanisms for the formation of the 3,4-diarylthiophene scaffold have been investigated.

One common approach to synthesizing substituted thiophenes is through condensation reactions. For example, the synthesis of antimicrobial thiophene derivatives of chalcones involves the condensation of 2-acetylthiophene and salicylaldehydes researchgate.net. The Paal-Knorr thiophene synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent, is a classical method. Computational studies on such reactions can elucidate the transition states and intermediates, helping to rationalize product distributions and reaction efficiencies.

Modern synthetic methods often employ metal-catalyzed cross-coupling reactions to construct the C-C bonds between the thiophene core and the aryl substituents. Palladium-catalyzed Suzuki or Stille couplings are frequently used for this purpose. Computational investigations of these catalytic cycles can reveal details about the oxidative addition, transmetalation, and reductive elimination steps, providing a deeper understanding of the reaction mechanism.

Furthermore, computational studies have explored the photoinduced electron transfer from 3,4-diaryl-2,5-dihydrothiophenes to a platinum(II) complex, leading to the formation of 3,4-diarylthiophenes researchgate.net. Such studies help in understanding the electronic requirements for these transformations. The synthesis of thiophenes can also be achieved through regioselective heterocyclization of functionalized alkynes researchgate.net.

For the specific case of Thiophene, 3,4-bis(3-chlorophenyl)-, a plausible synthetic route would involve the construction of a 3,4-dihalothiophene intermediate followed by a double Suzuki or other cross-coupling reaction with 3-chlorophenylboronic acid. Computational modeling of this pathway would likely show the stepwise formation of the two C-C bonds, with the energetics of each step being influenced by the electronic nature of the 3-chlorophenyl group.

Polymerization Studies of Thiophene, 3,4 Bis 3 Chlorophenyl and Its Derivatives

Electrochemical Polymerization Mechanisms and Kinetics

The electrochemical polymerization of thiophene (B33073) and its derivatives is a widely utilized method for creating conductive polymer films directly on an electrode surface. acs.org The general mechanism for the electropolymerization of thiophenes proceeds through a series of oxidation and coupling steps. acs.org While specific studies on "Thiophene, 3,4-bis(3-chlorophenyl)-" are not extensively documented, the mechanism can be inferred from the well-established behavior of other thiophene derivatives.

The process is initiated by the oxidation of the monomer at the electrode surface to form a radical cation. These radical cations then couple to form a dimer, which is subsequently re-oxidized to a dication. This dimer can then react with another radical cation, leading to the propagation of the polymer chain. The process continues with the addition of monomer units to the growing polymer chain, which eventually precipitates onto the electrode surface as a film. acs.org

Copolymerization Strategies with Other Monomers

Copolymerization is a versatile strategy to tailor the properties of conducting polymers. By incorporating different monomer units into the polymer chain, it is possible to modify characteristics such as solubility, band gap, and conductivity. nih.gov For "Thiophene, 3,4-bis(3-chlorophenyl)-", copolymerization with other thiophene-based monomers could offer a route to overcome potential limitations of the homopolymer, such as brittleness or low solubility, which might arise from the rigid structure imparted by the bulky phenyl groups.

Potential comonomers could include 3-alkylthiophenes to enhance solubility and processability, or monomers with specific electronic properties, like 3,4-ethylenedioxythiophene (B145204) (EDOT), to tune the electrochemical and optical properties of the resulting copolymer. pkusz.edu.cn The copolymerization can be carried out electrochemically by using a mixture of the monomers in the electrolyte solution. The composition and properties of the resulting copolymer would depend on the feed ratio of the monomers and their respective reactivity ratios.

Influence of Substituents on Polymerization Process and Polymer Properties

The substituents on the thiophene ring play a crucial role in determining both the polymerization process and the properties of the resulting polymer. nih.gov In the case of "Thiophene, 3,4-bis(3-chlorophenyl)-", the two 3-chlorophenyl groups are expected to have a profound influence.

Influence on Polymerization:

Steric Hindrance: The bulky 3-chlorophenyl groups at the 3 and 4 positions will likely lead to significant steric hindrance. This can make the coupling of monomer units more difficult, potentially requiring higher oxidation potentials for polymerization and possibly leading to a lower degree of polymerization. researchgate.net

Electronic Effects: The chlorine atom is an electron-withdrawing group. This will affect the electron density of the thiophene ring, influencing its oxidation potential and the stability of the intermediate radical cations. researchgate.net

Influence on Polymer Properties:

Solubility: The presence of the phenyl groups may increase the solubility of the polymer in organic solvents compared to unsubstituted polythiophene. nih.gov

Conformation and Electronic Properties: The steric interactions between the adjacent 3-chlorophenyl groups will likely force a non-planar conformation of the polymer backbone. This twisting of the backbone can reduce the effective π-conjugation length, leading to a blue shift in the absorption spectrum and a wider bandgap compared to planar polythiophenes. nih.gov

Morphology: The bulky substituents will also affect the packing of the polymer chains in the solid state, influencing the morphology and crystallinity of the resulting polymer film. nih.gov

Characterization of Resulting Poly(3,4-bis(3-chlorophenyl)thiophene) Structures

A comprehensive characterization of the synthesized poly(3,4-bis(3-chlorophenyl)thiophene) is essential to understand its structure and properties. A combination of spectroscopic and microscopic techniques would be employed for this purpose.

Spectroscopic Characterization:

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR would be used to confirm the successful polymerization by identifying the characteristic vibrational modes of the polymer backbone and the disappearance of monomer-specific peaks.

UV-Vis Spectroscopy: UV-Vis absorption spectroscopy provides information about the electronic structure and the extent of π-conjugation in the polymer. The position of the absorption maximum (λmax) is indicative of the polymer's bandgap. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide detailed information about the polymer's structure, including the regiochemistry of the linkages between monomer units, although the solubility of the polymer might be a limiting factor. nih.gov

Electrochemical Characterization:

Cyclic Voltammetry (CV): CV is used to study the redox behavior of the polymer, determine its oxidation and reduction potentials, and assess its electrochemical stability. researchgate.net

Microscopic Characterization:

Scanning Electron Microscopy (SEM): SEM provides information about the surface morphology and topography of the polymer film. nih.gov

Atomic Force Microscopy (AFM): AFM can be used to obtain higher resolution images of the surface morphology and to probe the nanostructure of the polymer.

The following table summarizes the typical characterization techniques and the information they provide for polythiophenes.

Characterization TechniqueInformation Obtained
FTIR Spectroscopy Confirmation of polymerization, functional groups
UV-Vis Spectroscopy Electronic transitions, π-conjugation length, bandgap
NMR Spectroscopy Polymer structure, regiochemistry
Cyclic Voltammetry Redox potentials, electrochemical stability
Scanning Electron Microscopy Surface morphology, film topography
Atomic Force Microscopy High-resolution surface morphology, nanostructure

Control of Polymer Architecture and Molecular Weight Distribution

Controlling the architecture and molecular weight of conducting polymers is crucial for optimizing their performance in various applications. For poly(3,4-bis(3-chlorophenyl)thiophene), several strategies could be employed to control these parameters, drawing from general methods established for polythiophenes.

Control of Molecular Weight:

Catalyst Concentration: In chemical polymerization methods like Grignard metathesis (GRIM) polymerization, the molecular weight can be controlled by varying the ratio of the monomer to the catalyst. nih.gov

Addition of Monofunctional Monomers: The introduction of a monofunctional monomer can act as a chain-capping agent, thereby limiting the growth of the polymer chains and allowing for the control of the average molecular weight.

Polymerization Time and Temperature: These reaction parameters can also influence the molecular weight and molecular weight distribution of the resulting polymer.

Control of Polymer Architecture:

Copolymer Architecture: In copolymerization, the arrangement of the different monomer units can be random, alternating, or in blocks, depending on the polymerization method and the reactivity of the comonomers. nih.gov

The table below outlines potential methods for controlling the polymer characteristics of poly(3,4-bis(3-chlorophenyl)thiophene).

Controlled ParameterMethod of Control
Molecular Weight Adjusting monomer-to-catalyst ratio
Addition of monofunctional monomers
Varying polymerization time and temperature
Molecular Weight Distribution Choice of polymerization method and conditions
Polymer Architecture Copolymerization with functional monomers
Control of chain planarity through synthesis

Structure Property Relationships in Thiophene, 3,4 Bis 3 Chlorophenyl Based Materials

Impact of Molecular Architecture on Electronic and Optical Properties

The arrangement of atoms and functional groups in thiophene-based molecules dictates their fundamental electronic and optical behaviors. In conjugated systems like polythiophenes, the electronic properties can be finely tuned through chemical or architectural modifications. nih.gov For 3,4-diarylthiophenes, the planarity of the molecule, the nature of the substituents on the phenyl rings, and the degree of π-conjugation are critical factors.

Halogenation is a key strategy for modulating the optoelectronic properties of organic semiconductors. The introduction of chlorine atoms onto the phenyl rings of a diarylthiophene core, as in "Thiophene, 3,4-bis(3-chlorophenyl)-", is expected to have a significant impact.

The electron-withdrawing nature of chlorine typically lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org This effect can lead to a reduction in the electronic band gap, which is the energy difference between the HOMO and LUMO levels. A smaller band gap generally results in a bathochromic (red) shift in the material's absorption spectrum, meaning it absorbs light at longer wavelengths. acs.org For instance, studies on related non-fullerene acceptors have shown that chlorinated thiophene (B33073) end groups lead to red-shifted absorption and downshifted energy levels compared to their non-chlorinated analogues. acs.org This is attributed to the strong electron-withdrawing ability of the chlorine atoms.

Furthermore, the presence of chlorine can induce noncovalent interactions (e.g., Cl···S or Cl···π), which can enhance molecular packing and crystallinity in the solid state, further influencing the material's electronic properties.

Table 1: Effect of Chalcogen Atom Substitution on Optical Band Gap in Cyclopentadithiophene Polymers

Polymer Optical Band Gap (eV) in Solution Optical Band Gap (eV) in Thin Film
C16CPDT-T (Thiophene) 1.81 Not specified
C16CPDT-Se (Selenophene) 1.72 Not specified
C16CPDT-Te (Tellurophene) 1.64 Not specified

This table illustrates the principle that increasing the size of the chalcogen atom can reduce the optical band gap, primarily by lowering the LUMO energy level. acs.org

In 3,4-diarylthiophenes, the phenyl groups attached to the thiophene core play a crucial role in defining the extent of π-conjugation. The dihedral angle, which is the twist angle between the plane of the thiophene ring and the planes of the phenyl rings, is a key parameter. A smaller dihedral angle allows for better orbital overlap and more effective π-conjugation along the molecular backbone. This extended conjugation typically leads to a smaller HOMO-LUMO gap and a red shift in the absorption spectrum.

The introduction of a phenyl group into a polythiophene backbone can stabilize the conjugated π-bond system, making it an attractive low band gap material. nih.gov However, steric hindrance between the phenyl rings and the thiophene core can cause a significant twist, disrupting the planarity and reducing conjugation. The substitution pattern on the phenyl rings (in this case, chlorine at the 3-position) can influence this dihedral angle and, consequently, the electronic properties. Theoretical calculations on 3-phenylthiophene derivatives show dihedral angles between the thiophene and benzene (B151609) rings in the range of 29.50° to 35.73°. nih.gov

Correlations between Molecular Structure and Electrochemical Behavior

The electrochemical properties of materials like "Thiophene, 3,4-bis(3-chlorophenyl)-" are directly related to their electronic structure, specifically their HOMO and LUMO energy levels. These properties are often investigated using techniques like cyclic voltammetry (CV), which can determine the oxidation and reduction potentials of a compound.

Investigation of Charge Transport Characteristics in Thin Films

Charge transport in thin films of thiophene-based organic semiconductors is a critical property for their application in electronic devices. This process is highly dependent on the molecular packing, long-range order, and morphology of the film. nih.gov In many oligothiophene thin films, charge transport is described as a hopping mechanism, where charge carriers (polarons) jump between localized states. aps.org The efficiency of this process, quantified by charge carrier mobility, is strongly dependent on temperature and the applied electric field. aps.org

The structure of "Thiophene, 3,4-bis(3-chlorophenyl)-" would influence how the molecules arrange themselves in a thin film. Factors like intermolecular interactions (e.g., π-π stacking, hydrogen bonding, and halogen interactions) govern the formation of ordered domains. scbt.com A well-ordered, crystalline structure with significant π-orbital overlap between adjacent molecules is generally conducive to efficient charge transport. nih.gov For example, studies on poly(3-hexylthiophene) (P3HT) have shown that controlling the microstructure to form nanofibrils can yield high charge carrier mobilities even in ultrathin films. rsc.org

Design Principles for Low Band Gap Conducting Polymers

The design of low band gap conducting polymers is a major focus in materials science for applications in transparent conductors, electrochromic devices, and photovoltaics. A key strategy involves creating a polymer backbone with alternating electron-rich (donor) and electron-deficient (acceptor) units.

Thiophene and its derivatives are often used as electron-rich building blocks. To lower the band gap, these donor units can be combined with acceptor moieties. The structure of "Thiophene, 3,4-bis(3-chlorophenyl)-" itself, with its electron-withdrawing substituents, incorporates this principle at a molecular level. Polymerizing such a monomer could lead to a low band gap material. Another principle is to enhance the quinoidal character of the polymer backbone. Fused thiophene rings, such as in thieno[3,4-b]thiophene, can stabilize the quinoidal resonance form, which has been shown to effectively reduce the band gap of the resulting polymers.

Relationship between Molecular Structure and Performance in Organic Electronic Devices (e.g., Organic Field-Effect Transistors, Organic Light-Emitting Diodes, Organic Photovoltaics)

The performance of organic electronic devices is a direct consequence of the structure-property relationships of the active materials. nih.gov The versatility of thiophene-based compounds allows for precise control over their molecular structure to optimize them for specific applications. nih.govjuniperpublishers.com

Organic Field-Effect Transistors (OFETs): OFET performance is heavily reliant on the charge carrier mobility of the semiconductor. For materials like "Thiophene, 3,4-bis(3-chlorophenyl)-", the ability to form well-ordered thin films with good intermolecular π-π stacking would be crucial for achieving high mobility. The chlorine substituents could influence molecular packing, potentially enhancing performance. nih.gov

Organic Light-Emitting Diodes (OLEDs): In OLEDs, the material's fluorescence quantum yield in the solid state and its charge injection/transport properties are key. The HOMO/LUMO levels, which are influenced by the chloro-phenyl groups, must be well-aligned with the work functions of the electrodes to ensure efficient charge injection. The emission color is determined by the band gap. Thiophene-based materials have been successfully used in high-performance OLEDs. nih.govbeilstein-journals.org

Organic Photovoltaics (OPVs): In OPVs, the active layer typically consists of an electron donor and an electron acceptor. A material based on "Thiophene, 3,4-bis(3-chlorophenyl)-" could potentially function as either, depending on the partner material. Its absorption spectrum, dictated by its band gap, must be broad to capture a large portion of the solar spectrum. The HOMO and LUMO energy levels are critical for determining the open-circuit voltage (Voc) and ensuring efficient charge separation at the donor-acceptor interface. nih.govmdpi.com The introduction of chlorine atoms has been shown to be an effective strategy for tuning energy levels and improving the performance of non-fullerene acceptors in OPVs. acs.org

Table 2: Performance of Non-Fullerene Acceptor-Based Polymer Solar Cells

Acceptor VOC (V) JSC (mA cm–2) FF (%) PCE (%)
i-cc23 1.10 11.23 59.4 7.34
i-cc34 0.96 15.68 63.2 9.51

This table demonstrates how isomeric differences in thiophene-fused end groups of non-fullerene acceptors can significantly impact the key performance metrics of organic solar cells. acs.org

Compound Names Table

Abbreviation / Common NameFull Chemical Name
P3HTPoly(3-hexylthiophene)
OFETsOrganic Field-Effect Transistors
OLEDsOrganic Light-Emitting Diodes
OPVsOrganic Photovoltaics
HOMOHighest Occupied Molecular Orbital
LUMOLowest Unoccupied Molecular Orbital
CVCyclic Voltammetry
i-cc232-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-ylidene)malononitrile ending group based acceptor
i-cc342-(6-oxo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-ylidene)malononitrile ending group based acceptor

Supramolecular Chemistry and Intermolecular Interactions of Thiophene, 3,4 Bis 3 Chlorophenyl Derivatives

Hydrogen Bonding Networks in Solid-State Architectures

Hydrogen bonds are among the most critical directional interactions in crystal engineering. In derivatives of "Thiophene, 3,4-bis(3-chlorophenyl)-," while the parent molecule lacks classical hydrogen bond donors, derivatives incorporating functional groups such as amides, carboxylic acids, or alcohols would be expected to form robust hydrogen bonding networks. For instance, in related heterocyclic systems, C—H···O and C—H···N interactions are prevalent. In a reported crystal structure of a sulfonamide derivative containing a chlorophenyl group, C—H⋯O hydrogen-bond interactions were observed to be a key feature of the crystal packing. mdpi.com These weaker hydrogen bonds, where a carbon atom acts as the hydrogen donor, play a significant role in the absence of stronger O-H or N-H donors. The presence of the chlorine atoms on the phenyl rings can also influence the acidity of the aromatic C-H groups, potentially strengthening their capacity to act as hydrogen bond donors.

Aromatic Stacking Interactions (π-π Stacking) Involving Thiophene (B33073) and Phenyl Moieties

Aromatic stacking, or π-π interactions, are non-covalent interactions between aromatic rings that are crucial in the organization of many organic materials. researchgate.net These interactions arise from a combination of electrostatic and dispersion forces. In "Thiophene, 3,4-bis(3-chlorophenyl)-" derivatives, both the central thiophene ring and the two chlorophenyl rings are capable of engaging in π-π stacking.

The geometry of these interactions can vary, with common arrangements being face-to-face and edge-to-face. The specific arrangement is often influenced by the electronic nature of the interacting rings. Computational studies on thiophene clusters have shown that π-π stacking is a significant stabilizing force. nih.gov The presence of electron-withdrawing chlorine atoms on the phenyl rings can create a quadrupole moment that favors offset or slipped-stacking arrangements to minimize electrostatic repulsion. In a study of (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile, intermolecular C—H⋯π interactions were found to form strong dimers, highlighting the importance of interactions between C-H bonds and π-systems. nih.gov

Table 1: Expected Parameters for π-π Stacking Interactions

Interaction TypeTypical Centroid-to-Centroid Distance (Å)Dihedral Angle between Rings (°)
Thiophene-Thiophene3.5 - 4.00 - 20
Phenyl-Phenyl3.4 - 3.80 - 30
Thiophene-Phenyl3.5 - 4.2Variable

Halogen Bonding Interactions

Halogen bonding is a highly directional non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base). The chlorine atoms in "Thiophene, 3,4-bis(3-chlorophenyl)-" derivatives are potential halogen bond donors. The strength of the halogen bond is influenced by the polarizability of the halogen and the nature of the acceptor.

In the solid state, these chlorine atoms can form halogen bonds with various acceptors, including the sulfur atom of the thiophene ring (Cl···S), the π-system of an adjacent aromatic ring (Cl···π), or other Lewis basic sites on neighboring molecules. In a study of 3-(3-bromophenyl)-6-(o-tolyloxymethyl)- mdpi.comnih.govacs.orgtriazolo[3,4-b] mdpi.comnih.govacs.orgthiadiazole, a short C═S···N chalcogen bond was observed, which is analogous to halogen bonding. acs.org The directionality of halogen bonds makes them a powerful tool in crystal engineering for the construction of specific supramolecular architectures.

Other Non-Covalent Interactions (e.g., C-H...Cl contacts)

Analysis of the crystal structure of (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile revealed that the crystal packing is stabilized by a combination of intermolecular C—H⋯N, C—H⋯Cl, and C—H⋯π hydrogen bonds. nih.gov Hirshfeld surface analysis of this compound indicated that H···Cl contacts are significant contributors to the crystal packing. nih.gov Similarly, in a related triazolothiadiazole derivative, a cyclic dimer was formed by intermolecular C–H···Cl interactions. acs.org

Self-Assembly Phenomena and Directed Assembly of Thiophene-Based Systems

The culmination of the various intermolecular interactions discussed—hydrogen bonding, π-π stacking, halogen bonding, and other weak contacts—drives the self-assembly of "Thiophene, 3,4-bis(3-chlorophenyl)-" derivatives into ordered supramolecular structures. The interplay and cooperativity between these different forces determine the final crystal packing and, consequently, the material's properties.

The directional nature of hydrogen and halogen bonds allows for a high degree of control in the directed assembly of these systems. For example, by modifying the functional groups on the phenyl rings or the thiophene core, it is possible to program the self-assembly process to favor specific architectures, such as one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. The study of related thiophene derivatives has shown that it is possible to control the self-assembly to form nanoparticles or nanofibers by changing the solvent conditions, demonstrating the sensitivity of the self-assembly process to the environment.

Emerging Research Directions and Future Outlook for Thiophene, 3,4 Bis 3 Chlorophenyl in Functional Materials

Integration into Advanced Organic Electronic and Photonic Devices

The unique architecture of 3,4-diarylthiophenes, including "Thiophene, 3,4-bis(3-chlorophenyl)-", positions them as promising candidates for active components in advanced organic electronic and photonic devices. While specific performance data for "Thiophene, 3,4-bis(3-chlorophenyl)-" is not extensively documented in public literature, the broader class of thiophene-based materials has been successfully integrated into Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs). juniperpublishers.comjuniperpublishers.com The functional properties of these devices are intrinsically linked to the molecular structure of the thiophene (B33073) derivatives used.

Thiophene-based materials are valued for their electronic properties, which can be fine-tuned through chemical modification. mdpi.com For instance, fused thienothiophenes are known to create rigid, coplanar structures that facilitate dense packing and enhance intermolecular charge hopping, a critical factor for efficient charge transport in OFETs. researchgate.netbeilstein-journals.org In donor-acceptor (D-A) type copolymers, thiophene units often serve as the electron-donating block, crucial for creating low-bandgap materials suitable for OPVs. mdpi.com The introduction of electron-withdrawing groups, such as the chlorophenyl groups in the target molecule, is a key strategy to modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the material's electronic and optical properties for specific applications. researchgate.netcmu.edu

In the context of OLEDs, donor-π-acceptor (D-π-A) molecules featuring a thiophene core have demonstrated high fluorescence quantum yields. For example, a fluorophore with a thieno[3,2-b]thiophene (B52689) linker achieved quantum yields of 41% in the solid state and 86% in solution, making it a highly efficient emitter. beilstein-journals.org The performance of such materials is heavily dependent on the interplay between the donor, acceptor, and the π-conjugated linker. beilstein-journals.org The strategic placement of substituents on the thiophene ring influences planarity and electron density, allowing for the engineering of materials with bespoke physicochemical properties for light-driven applications. mdpi.com

The table below summarizes the performance of various thiophene-based materials in organic electronic devices, illustrating the potential for molecules like "Thiophene, 3,4-bis(3-chlorophenyl)-".

Device TypeThiophene-Based Material SystemKey Performance Metric
OFETCopolymers with Indacenodithiophene (IDT) donor unitsHole mobility up to 3.6 cm² V⁻¹ s⁻¹ mdpi.com
OLEDD-π-A molecule with thieno[3,2-b]thiophene linkerExternal Quantum Efficiency (EQE) of 4.61% beilstein-journals.org
OPVPIDTBTO-TT copolymerPower Conversion Efficiency (PCE) of 8.15% mdpi.com
OFETBis(dithienothiophene)Excellent hole mobility demonstrated juniperpublishers.comjuniperpublishers.com

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of 3,4-disubstituted thiophenes, particularly unsymmetrically substituted ones, has been a significant area of research, as the substitution pattern profoundly impacts the material's properties. rsc.org For symmetrically substituted compounds like "Thiophene, 3,4-bis(3-chlorophenyl)-", a common and effective method is the twofold Suzuki coupling reaction. researchgate.net This approach typically starts from 3,4-dibromothiophene (B32776), which is reacted with the corresponding arylboronic acid, in this case, (3-chlorophenyl)boronic acid. researchgate.net

Researchers are continuously exploring milder and more efficient synthetic routes. One innovative method involves an intermolecular cycloaddition–cycloreversion procedure between disubstituted acetylenes and a thiazole (B1198619) derivative. rsc.org Another strategy for creating the thiophene ring is the Gewald reaction, which utilizes elemental sulfur to construct the heterocyclic core from appropriate precursors. wikipedia.org The Paal-Knorr thiophene synthesis, reacting 1,4-dicarbonyl compounds with sulfidizing agents like phosphorus pentasulfide or Lawesson's reagent, remains a classical and viable route. wikipedia.org

Recent advancements focus on direct C-H arylation, which offers a more atom-economical alternative to traditional cross-coupling reactions by avoiding the pre-functionalization of the thiophene ring. organic-chemistry.org For instance, palladium catalysts have been used for the direct C-H arylation of thiophenes with aryl bromides. organic-chemistry.org While this is more common for the 2- and 5-positions, developing regioselective C-H activation at the 3- and 4-positions is an active area of research.

The table below compares different synthetic methodologies applicable to the formation of 3,4-diarylthiophenes.

Synthetic MethodStarting MaterialsKey Reagents/CatalystsTypical YieldsNotes
Suzuki Coupling3,4-Dibromothiophene, Arylboronic acidPalladium catalyst (e.g., Pd(PPh₃)₄), Base89% for 3,4-bis(3,4-dimethoxyphenyl)thiophene researchgate.netA widely used and reliable method for C-C bond formation. researchgate.net
Stille Coupling3,4-Dihalothiophene, Organotin reagentPalladium catalystHighOften used for synthesizing thiophene trimers and polymers. nih.gov
Paal-Knorr Synthesis1,4-DiketoneLawesson's reagent, P₄S₁₀VariesA classical method for forming the thiophene ring. wikipedia.org
DDQ-Promoted Cyclo-Oxidation3,4-Diaryl thiophenesDDQ, Triflic acid80% for a phenanthro[9,10-c]thiophene derivative researchgate.netA method for further functionalization of the diaryl thiophene core. researchgate.net

Advanced Computational Modeling for Predictive Material Design

Advanced computational modeling has become an indispensable tool for accelerating the design and discovery of new functional materials. mit.edu Techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are routinely used to predict the structural, electronic, and photophysical properties of thiophene-based molecules before their synthesis. mdpi.comnih.gov This predictive capability allows researchers to screen vast numbers of potential candidates and focus synthetic efforts on those with the most promising characteristics. mit.edu

For a molecule like "Thiophene, 3,4-bis(3-chlorophenyl)-", computational models can provide crucial insights. DFT calculations can optimize the molecular geometry, predicting bond lengths, angles, and the planarity of the conjugated backbone, which influences molecular packing and charge transport. nih.gov These calculations also yield the energies of the HOMO and LUMO, from which the electronic bandgap, ionization potential, and electron affinity can be estimated. researchgate.net These parameters are critical for predicting the performance of the material in electronic devices. researchgate.net

TD-DFT is employed to simulate UV-Vis absorption spectra, predicting the maximum absorption wavelength (λmax) and oscillator strengths, which are related to the light-harvesting efficiency of the material. researchgate.net Furthermore, computational methods can explore intermolecular interactions, providing insight into the solid-state packing and morphology of thin films. nih.gov Molecular dynamics simulations can be used to understand the stability of complexes, for instance, in the context of drug-protein interactions for biomedical applications. tandfonline.com

The following table illustrates the types of properties that can be predicted for thiophene derivatives using computational modeling.

Computational MethodPredicted PropertySignificance for Material Design
Density Functional Theory (DFT)Molecular Geometry (planarity, dihedral angles)Affects molecular packing, charge transport, and processability. nih.gov
DFTHOMO/LUMO Energy LevelsDetermines electronic bandgap, redox potentials, and suitability for specific device architectures. researchgate.net
Time-Dependent DFT (TD-DFT)UV-Vis Absorption Spectrum (λmax)Predicts the color and light-harvesting capabilities for applications in photovoltaics and photonics. researchgate.net
DFT / NBO AnalysisMolecular Electrostatic Potential (MEP)Identifies electron-rich and electron-poor regions, predicting sites for intermolecular interactions. nih.gov
Molecular Dynamics (MD)Conformational Stability, Binding AffinityAssesses the stability of molecular complexes and predicts interactions in biological or host-guest systems. tandfonline.com

Development of Novel Characterization Techniques for Complex Assemblies

The performance of functional materials often depends not just on the properties of individual molecules but on their collective behavior in complex assemblies and thin films. Therefore, the development of advanced characterization techniques is crucial for understanding structure-property relationships at the nanoscale and mesoscale.

For thiophene-based materials, a suite of spectroscopic and microscopic techniques is employed. However, novel methods are emerging to provide deeper insights. For example, ultrahigh-resolution mass spectrometry (UHRMS) combined with techniques like atmospheric pressure chemical ionization (APCI) allows for the detailed compositional analysis of complex mixtures of thiophene compounds, such as those found in petroleum. nih.gov

A particularly innovative development is the coupling of UHRMS with trapped ion mobility spectrometry (TIMS). nih.gov TIMS separates ions based on their size and shape (their collision cross-section, CCS), providing structural information that goes beyond simple mass-to-charge ratio. nih.gov This can help elucidate the 3D configuration of thiophene derivatives, which impacts steric hindrance and intermolecular packing in the solid state. nih.gov

In addition to these mass spectrometry techniques, advanced X-ray diffraction and scattering methods, such as grazing-incidence wide-angle X-ray scattering (GIWAXS), are essential for probing the crystallinity and molecular orientation in thin films of thiophene-based polymers and small molecules. This information is directly correlated with charge transport efficiency in devices. Spectroscopic ellipsometry is another powerful non-destructive technique used to determine the optical constants and thickness of thin films, which is vital for optimizing the performance of photonic and photovoltaic devices.

Rational Design of Thiophene-Based Materials for Tailored Applications

The rational design of functional materials involves a deep understanding of how specific chemical modifications to a core structure can be used to achieve a desired set of properties. cmu.edu The thiophene ring serves as a versatile and "privileged" scaffold in materials science due to its tunable electronic nature and propensity for forming well-ordered structures. researchgate.netnih.gov

For "Thiophene, 3,4-bis(3-chlorophenyl)-", the design incorporates several key features:

3,4-Substitution: This substitution pattern, compared to the more common 2,5-substitution, can lead to a more twisted conformation between the thiophene core and the aryl side groups. This can enhance solubility but may disrupt π-π stacking, a trade-off that must be balanced depending on the target application.

Aryl Groups: The phenyl rings extend the π-conjugation of the molecule, which generally leads to a smaller HOMO-LUMO gap and a red-shift in absorption and emission spectra compared to an unsubstituted thiophene.

Chloro-Substituents: The chlorine atoms are moderately electron-withdrawing groups. Their presence is expected to lower both the HOMO and LUMO energy levels of the molecule. cmu.edu Lowering the HOMO level can improve the material's oxidative stability (air stability), which is a critical parameter for the lifetime of organic electronic devices. cmu.edu The polar C-Cl bond can also influence intermolecular interactions and the morphology of the material in the solid state.

By systematically altering these components—for example, by changing the position or type of halogen on the phenyl ring, or by replacing the phenyl rings with other aromatic systems—researchers can fine-tune the material's properties. This design-led approach, often guided by computational modeling, allows for the creation of thiophene-based materials tailored for specific applications, from high-mobility semiconductors to efficient light emitters or selective chemical sensors. researchgate.netnih.gov

Q & A

Q. Key Variables for Optimization :

  • Temperature : Lower temperatures reduce side reactions (e.g., polymerization) .
  • Catalyst Loading : Pd-based catalysts at 2–5 mol% balance cost and efficiency .
  • Solvent Choice : Polar aprotic solvents (DMF, THF) enhance solubility of aromatic intermediates .

Basic: What spectroscopic and crystallographic methods are used to confirm the structure of 3,4-bis(3-chlorophenyl)thiophene?

Methodological Answer:
Spectroscopic Characterization :

  • ¹H/¹³C NMR : Confirm substitution patterns. Aromatic protons adjacent to chlorine atoms show deshielding (δ 7.2–7.8 ppm). Thiophene protons appear as a singlet (δ 6.8–7.0 ppm) due to symmetry .
  • FT-IR : C-Cl stretches appear at ~550–650 cm⁻¹; thiophene ring vibrations at ~1400–1500 cm⁻¹ .

Q. Crystallographic Analysis :

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolves spatial arrangement of chlorophenyl groups. For example, dihedral angles between thiophene and aryl rings (e.g., 45–60°) indicate π-conjugation disruption .
  • Powder XRD : Validates phase purity; compare experimental patterns with simulated data from SCXRD .

Advanced: How does the introduction of 3-chlorophenyl groups influence the electronic properties of thiophene-based polymers?

Methodological Answer:
The 3-chlorophenyl substituents alter polymer properties via:

Steric Effects : Bulky chlorophenyl groups reduce backbone planarity, decreasing π-orbital overlap. This lowers conductivity but enhances solubility (e.g., for solution-processable films) .

Electronic Effects : Chlorine’s electron-withdrawing nature stabilizes the LUMO, reducing bandgap (e.g., from 2.5 eV to 2.1 eV). Cyclic voltammetry shows a 0.3 V anodic shift in oxidation potentials .

Q. Experimental Validation :

  • DFT Calculations : Compare HOMO/LUMO levels of substituted vs. unsubstituted polymers.
  • UV-Vis-NIR Spectroscopy : Bandgap narrowing correlates with redshifted absorption edges (e.g., λ_max shift from 450 nm to 520 nm) .

Advanced: What strategies resolve contradictions in reactivity data when synthesizing diarylethene derivatives with thiophene moieties?

Methodological Answer:
Contradictions often arise from competing reaction pathways (e.g., ring-opening vs. cyclization). Mitigation strategies include:

Kinetic Control : Use low temperatures (−78°C) and slow reagent addition to favor the desired pathway (e.g., diarylethene closure over polymerization) .

Protecting Groups : Temporarily block reactive sites (e.g., thiophene sulfur) with trimethylsilyl groups to direct selectivity .

In Situ Monitoring : Employ techniques like HPLC-MS to track intermediate formation. Adjust reaction time based on real-time data .

Case Study : Asymmetrical diarylethene synthesis (thiophene-indole hybrid) required iterative optimization of stoichiometry (1:1.2 molar ratio) and solvent (toluene > DMF) to suppress indole oxidation .

Advanced: How do steric and electronic effects of 3-chlorophenyl substituents impact photochromic behavior in thiophene-based systems?

Methodological Answer:

  • Steric Hindrance : Bulky 3-chlorophenyl groups restrict conformational flexibility, slowing photoisomerization kinetics (e.g., 10-fold increase in t₁/₂ for ring-closing) .
  • Electronic Modulation : Chlorine’s electron-withdrawing effect stabilizes the open-ring isomer, shifting λ_max by ~30 nm. Quantify via time-resolved UV-Vis spectroscopy .

Q. Experimental Design :

  • Compare photostationary states (PSS) under 365 nm light for substituted vs. unsubstituted derivatives.
  • Use transient absorption spectroscopy to map excited-state dynamics .

Basic: What safety precautions are critical when handling 3,4-bis(3-chlorophenyl)thiophene in laboratory settings?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of vapors (chlorinated compounds are irritants) .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Avoid latex, which degrades with chlorinated organics .
  • Waste Disposal : Collect in halogenated waste containers; incinerate at >1000°C to prevent dioxin formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.